2-Hexadecylamino-5-nitropyridine
Description
2-Hexadecylamino-5-nitropyridine is a nitro-substituted pyridine derivative featuring a hexadecylamino group (-NH-C₁₆H₃₃) at the 2-position and a nitro (-NO₂) group at the 5-position of the pyridine ring.
Properties
Molecular Formula |
C21H37N3O2 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-hexadecyl-5-nitropyridin-2-amine |
InChI |
InChI=1S/C21H37N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-21-17-16-20(19-23-21)24(25)26/h16-17,19H,2-15,18H2,1H3,(H,22,23) |
InChI Key |
OLZXKEVJJCMZCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC1=NC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Amino-5-nitropyridine as a Key Intermediate
The synthesis of 2-hexadecylamino-5-nitropyridine logically begins with the preparation of 2-amino-5-nitropyridine, which serves as a precursor for further alkylation or reductive amination to introduce the hexadecylamino group.
Nitration of 2-aminopyridine: 2-Aminopyridine is nitrated at the 5-position using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions (10–50 °C). The nitration is conducted by adding 2-aminopyridine into concentrated sulfuric acid, followed by the slow addition of concentrated nitric acid, maintaining the reaction temperature between 40–50 °C for several hours (up to 12 h) to ensure complete nitration.
Workup and Isolation: After nitration, the reaction mixture is quenched by adding water, followed by pH adjustment to neutral or slightly acidic conditions and extraction or precipitation to isolate 2-amino-5-nitropyridine with high purity (HPLC purity ~98.7%) and good yield (~91.7%).
Representative Reaction Conditions Table:
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC %) |
|---|---|---|---|---|---|
| Nitration | 2-Aminopyridine, H2SO4, HNO3 (molar ratio ~1:1) | 40–50 | 10–12 | - | - |
| Workup | Quenching with water, pH adjustment | Room temp | - | - | - |
| Isolation | Precipitation, filtration, drying | Room temp | - | 91.67 | 98.66 |
Introduction of Hexadecylamino Group via Reductive Amination
To synthesize 2-hexadecylamino-5-nitropyridine, the amino group at the 2-position of 5-nitropyridine can be substituted or modified to introduce the hexadecylamino moiety. A general and versatile approach is reductive amination , which is widely used for preparing secondary amines, including alkyl-substituted derivatives on aromatic or heterocyclic amines.
General Reductive Amination Process:
Step 1: Formation of Imine Intermediate
The primary amine (2-amino-5-nitropyridine) reacts with hexadecanal (the aldehyde form of the hexadecyl group) in a suitable solvent to form an imine intermediate.Step 2: Reduction of Imine to Secondary Amine
The imine is then reduced to the secondary amine (2-hexadecylamino-5-nitropyridine) using a reducing agent such as sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride, or catalytic hydrogenation.Reaction Medium and Conditions:
Typically, solvents like methanol, ethanol, or dichloromethane are used. The reaction temperature is maintained at mild conditions (room temperature to 50 °C) to favor imine formation and reduction.
- This method allows for the use of excess amine or aldehyde to drive the reaction to completion.
- Solid-supported scavengers can be used to remove excess reagents and impurities, improving purity.
- The method is adaptable to combinatorial chemistry for library synthesis of secondary amines, indicating its robustness and versatility.
$$
\text{2-Amino-5-nitropyridine} + \text{Hexadecanal} \xrightarrow{\text{Imine formation}} \text{Imine intermediate} \xrightarrow{\text{Reduction}} \text{2-Hexadecylamino-5-nitropyridine}
$$
Alternative Synthetic Routes and Considerations
While direct literature on 2-hexadecylamino-5-nitropyridine is limited, related synthetic strategies from pyridine derivatives provide insights:
Nucleophilic Substitution:
Starting from 2-chloro-5-nitropyridine, nucleophilic substitution with hexadecylamine under reflux conditions can yield 2-hexadecylamino-5-nitropyridine. This method requires prior synthesis of 2-chloro-5-nitropyridine, which is prepared via chlorination of 2-hydroxy-5-nitropyridine using phosphorus oxychloride or phosphorus pentachloride.One-Pot Synthesis of 2-Hydroxy-5-nitropyridine:
A one-pot nitration and diazotization method starting from 2-aminopyridine can provide 2-hydroxy-5-nitropyridine, which can be chlorinated and further reacted as above.Post-Synthesis Purification:
Recrystallization using isopropanol and activated carbon is effective in obtaining high purity pyridine derivatives.
Summary Table of Key Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Nitration of 2-aminopyridine | 2-Aminopyridine | H2SO4, HNO3; 40–50 °C; 10–12 h | 91.67 | 98.66 | Industrially established; precursor step |
| Reductive Amination | 2-Amino-5-nitropyridine + hexadecanal | NaBH3CN or equivalent; mild temp; solvent (MeOH) | Not reported | High (expected) | Introduces hexadecylamino group |
| Nucleophilic substitution | 2-Chloro-5-nitropyridine + hexadecylamine | Reflux in suitable solvent | Not reported | High (expected) | Alternative route via chlorinated intermediate |
| One-pot nitration/diazotization | 2-Aminopyridine | H2SO4, HNO3, NaNO2; temp control 0–50 °C | Not reported | High | Efficient synthesis of 2-hydroxy-5-nitropyridine |
Chemical Reactions Analysis
2-Hexadecylamino-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions, such as using hydrazine hydrate.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The hexadecylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include nitric acid, hydrazine hydrate, and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Hexadecylamino-5-nitropyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hexadecylamino-5-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The hexadecylamino group may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-hexadecylamino-5-nitropyridine with structurally related 5-nitropyridine derivatives, focusing on substituent effects, hazards, and stability.
Structural and Functional Group Analysis
Key substituent differences among analogs are summarized below:
| Compound Name | 2-Position Substituent | Key Functional Features |
|---|---|---|
| 2-Hexadecylamino-5-nitropyridine | Hexadecylamino (-NH-C₁₆H₃₃) | High lipophilicity; potential for membrane interaction |
| (R)-(+)-2-(α-Methylbenzylamino)-5-nitropyridine | α-Methylbenzylamino | Chiral center; moderate steric bulk |
| 2-Chloro-5-nitropyridine | Chloro (-Cl) | Electron-withdrawing; reactive toward nucleophiles |
| 2-Ethoxy-5-nitropyridine | Ethoxy (-OCH₂CH₃) | Electron-donating; increased polarity |
Physicochemical Properties
Substituents significantly influence solubility, stability, and molecular weight:
Hazard Profiles
Substituents dictate safety classifications:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-hexadecylamino-5-nitropyridine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution. For example, 5-nitro-2-chloropyridine can react with hexadecylamine in a polar aprotic solvent (e.g., DMF or DMSO) under reflux (100–120°C) for 12–24 hours. Catalysts like K₂CO₃ or triethylamine improve yield by deprotonating the amine . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of chloro-derivative to hexadecylamine) and inert atmosphere to prevent oxidation .
Q. How can researchers confirm the structural integrity of 2-hexadecylamino-5-nitropyridine?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : The hexadecyl chain appears as a multiplet at δ 1.2–1.4 ppm (CH₂ groups) and a triplet near δ 3.4 ppm (NH–CH₂). The pyridine ring protons resonate as distinct singlets (δ 8.2–8.8 ppm) .
- XRD : Single-crystal X-ray diffraction resolves the planar pyridine ring and alkyl chain orientation. For amorphous samples, powder XRD can confirm phase purity .
- FTIR : Key peaks include N–H stretch (~3300 cm⁻¹), nitro group asymmetric stretch (~1520 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
Advanced Research Questions
Q. How does the hexadecyl chain influence supramolecular assembly in 2-hexadecylamino-5-nitropyridine cocrystals or MOFs?
- Methodological Answer : The alkyl chain drives van der Waals interactions and hydrophobic stacking, which can be analyzed via:
- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., C–H⋯O/N interactions from nitro/amino groups vs. C–H⋯H from alkyl chains) .
- Thermal Stability (TGA/DSC) : Longer alkyl chains increase melting points but reduce thermal stability due to decomposition at ~200–250°C .
- DFT Calculations : Models the energy contributions of alkyl chain packing versus hydrogen-bonded networks .
Q. What strategies resolve contradictions in reported solubility or reactivity data for 2-hexadecylamino-5-nitropyridine?
- Methodological Answer : Contradictions often arise from solvent polarity or trace impurities. Systematic approaches include:
- Solubility Screening : Test in solvents with varying polarity indices (e.g., hexane [0.0], chloroform [4.1], DMSO [7.2]). The compound is highly soluble in chloroform but precipitates in methanol .
- HPLC-PDA Purity Analysis : Detect impurities (e.g., unreacted hexadecylamine or nitro-byproducts) using a C18 column and UV detection at 254 nm .
- Controlled Kinetic Studies : Monitor reaction progress via in-situ FTIR or LC-MS to identify side reactions (e.g., over-nitration or alkyl chain oxidation) .
Q. How can pH modulate the coordination behavior of 2-hexadecylamino-5-nitropyridine in metal-organic frameworks (MOFs)?
- Methodological Answer : The amino and nitro groups act as Lewis basic sites. At pH < 5, the amino group is protonated, favoring ionic interactions (e.g., with Cd²⁺ or Zn²⁺). At pH 7–9, deprotonated amino groups form covalent bonds, enabling 2D/3D frameworks. Structural validation requires:
- Single-Crystal XRD : Resolves metal-ligand coordination geometry (e.g., octahedral vs. tetrahedral) .
- EDX Mapping : Confirms uniform distribution of metal ions and organic ligands .
- Surface Zeta Potential : Measures pH-dependent charge reversal points to optimize MOF assembly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
